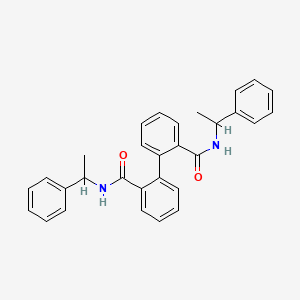
N,N'-bis(1-phenylethyl)-2,2'-biphenyldicarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N'-bis(1-phenylethyl)-2,2'-biphenyldicarboxamide, also known as Dibenzoylmethane (DBM), is a synthetic compound that has been studied for its potential therapeutic properties. DBM is a yellow crystalline powder with a molecular weight of 381.47 g/mol and a melting point of 106-109°C. It is soluble in organic solvents such as ethanol, methanol, and chloroform. DBM has been found to have anti-inflammatory, antioxidant, and anticancer properties.
作用機序
The exact mechanism of action of DBM is not fully understood. However, studies have suggested that DBM may exert its therapeutic effects through various pathways. DBM has been found to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. DBM has also been found to activate the Nrf2-Keap1 pathway, which is involved in the antioxidant response. Additionally, DBM has been found to induce apoptosis in cancer cells, which may contribute to its anticancer properties.
Biochemical and Physiological Effects:
DBM has been found to have various biochemical and physiological effects. In vitro studies have shown that DBM can inhibit the production of inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). DBM has also been found to increase the expression of antioxidant enzymes such as heme oxygenase-1 (HO-1) and glutathione S-transferase (GST). In vivo studies have shown that DBM can reduce inflammation and oxidative stress in animal models of arthritis and asthma. DBM has also been found to inhibit tumor growth in animal models of cancer.
実験室実験の利点と制限
DBM has several advantages for use in laboratory experiments. It is a stable and relatively inexpensive compound that can be easily synthesized. DBM has also been found to have low toxicity and is generally well-tolerated in animal models. However, DBM has some limitations for use in laboratory experiments. It has low solubility in water, which may limit its use in certain assays. Additionally, the exact mechanism of action of DBM is not fully understood, which may make it difficult to interpret experimental results.
将来の方向性
There are several potential future directions for research on DBM. One area of research is the development of novel formulations of DBM that can improve its solubility and bioavailability. Another area of research is the investigation of the effects of DBM on other diseases such as diabetes and cardiovascular disease. Additionally, further studies are needed to elucidate the exact mechanism of action of DBM and to identify potential targets for its therapeutic effects. Overall, DBM has significant potential as a therapeutic agent and warrants further investigation.
合成法
DBM can be synthesized through a reaction between benzoyl chloride and 1-phenylethylamine in the presence of a base such as sodium hydroxide. The reaction proceeds through an amide formation mechanism, resulting in the formation of DBM as a solid product.
科学的研究の応用
DBM has been extensively studied for its potential therapeutic applications in various fields of research. It has been found to have anti-inflammatory properties and has been investigated as a potential treatment for inflammatory diseases such as arthritis and asthma. DBM has also been found to have antioxidant properties and has been studied for its potential to protect against oxidative stress-related diseases such as Alzheimer's disease and Parkinson's disease. Additionally, DBM has been found to have anticancer properties and has been studied for its potential to inhibit the growth of cancer cells.
特性
IUPAC Name |
N-(1-phenylethyl)-2-[2-(1-phenylethylcarbamoyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H28N2O2/c1-21(23-13-5-3-6-14-23)31-29(33)27-19-11-9-17-25(27)26-18-10-12-20-28(26)30(34)32-22(2)24-15-7-4-8-16-24/h3-22H,1-2H3,(H,31,33)(H,32,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJVGQUXDFODSJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=CC=CC=C2C3=CC=CC=C3C(=O)NC(C)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

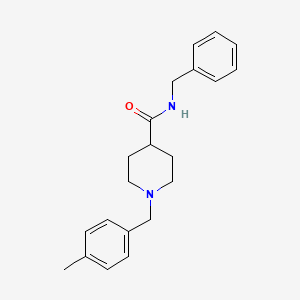
![2-methyl-3,7-diphenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B5010538.png)
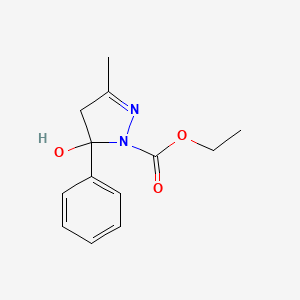

![N-butyl-N-methyl-2-{[3-(trifluoromethyl)phenoxy]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B5010549.png)
![3-[5-(2-chloro-4-nitrophenyl)-2-furyl]-2-(3-fluorophenyl)acrylonitrile](/img/structure/B5010551.png)
![2-(2-chlorophenyl)-N'-[1-(3-pyridinyl)ethylidene]acetohydrazide](/img/structure/B5010561.png)
![N-ethyl-6-methyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)nicotinamide](/img/structure/B5010569.png)
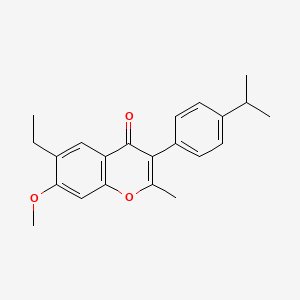
![diethyl [5-(2-tert-butylphenoxy)pentyl]malonate](/img/structure/B5010575.png)
![2-amino-7-methyl-4-(1-naphthyl)-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B5010601.png)
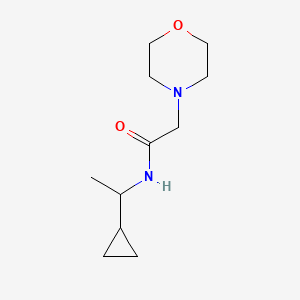
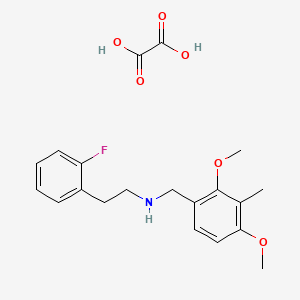
![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-3-(4-morpholinyl)-1-propanamine](/img/structure/B5010619.png)